7-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE
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Overview
Description
7-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
The synthesis of 7-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves the reaction of thiazoles with thiourea. This reaction yields hybrid molecules in excellent yields . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, which share the core structure but differ in their substituents. These compounds include:
Thiazolo[3,2-a]pyrimidine-5-one: Lacks the 4-methyl-2-pyrimidinylsulfanyl group.
Thiazolo[3,2-a]pyrimidine-7-one: Differs in the position of the substituents.
The uniqueness of 7-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c1-8-2-3-13-11(14-8)19-7-9-6-10(17)16-4-5-18-12(16)15-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUFBNROUKBUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)N3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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